(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
Benzofuran-3(2H)-one Core Architecture Analysis
The molecular framework centers on a benzofuran-3(2H)-one core, a bicyclic system comprising a fused benzene ring (positions 1–6) and a furan ring (positions 1, 2, 3, and oxygen at position 4) with a ketone group at position 3. The lactone-like structure arises from the intramolecular esterification of a 2-hydroxybenzofuran-3-carboxylic acid derivative, conferring planarity to the bicyclic system. In the target compound, the core is substituted at position 2 with a (2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene group and at position 6 with a (2E)-3-phenylprop-2-en-1-yloxy moiety. These substituents introduce steric and electronic perturbations while maintaining the core’s aromaticity, as evidenced by crystallographic data for analogous aurones.
Stereochemical Configuration of E/Z Isomers
The compound exhibits three distinct stereochemical elements:
- C2 Double Bond (Z-configuration): The (2Z) designation indicates the 2-benzylidene group’s substituents (methoxyphenyl and benzofuranone) reside on the same side of the double bond. This configuration contrasts with (2E)-aurones, where these groups adopt opposing orientations.
- Propenyl Groups (E-configuration): Both the 3-(2-methoxyphenyl)prop-2-en-1-ylidene and 3-phenylprop-2-en-1-yloxy substituents feature trans (E) configurations. The E geometry maximizes conjugation between the propenyl π-system and aromatic rings, as observed in spectroscopic studies of similar aurones.
The interplay between Z and E configurations creates a rigid, planar architecture that enhances π-orbital overlap, a critical factor in the compound’s electronic absorption and emission properties.
Substituent Group Topology: Methoxyphenyl and Phenylpropenyl Moieties
The substituents introduce distinct electronic and steric effects:
The methoxy group’s ortho placement on the phenyl ring creates a twisted conformation relative to the propenyl chain, as demonstrated in X-ray crystallography of related aurones. This twist reduces intermolecular π-stacking while preserving intramolecular charge transfer pathways.
Comparative Structural Analysis with Natural Aurone Derivatives
Natural aurones, such as aureusidin and sulfuretin, typically feature hydroxyl groups at positions 4, 6, or 7 on the benzofuranone core. The synthetic compound diverges through:
Substituent Functionalization:
- Replacement of hydroxyl groups with methoxy (C2′) and propenyloxy (C6) moieties.
- Introduction of extended π-systems via propenyl spacers.
Stereochemical Complexity:
Natural aurones predominantly adopt Z-configurations at C2 but lack the propenyl E-stereochemistry present in this derivative.Electronic Modulation:
Methoxy and propenyloxy groups increase electron density at the core compared to hydroxylated natural analogues, shifting absorption maxima to longer wavelengths.
Table 1. Structural comparison with natural aurones
| Feature | Natural Aurones | Synthetic Compound |
|---|---|---|
| Core substituents | -OH at C4, C6, or C7 | -OCH₃ at C2′; -O-propenyl at C6 |
| C2 configuration | Predominantly Z | Z |
| Propenyl configuration | Absent | E |
| π-Conjugation | Limited to core | Extended via propenyl groups |
Properties
Molecular Formula |
C27H22O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H22O4/c1-29-24-14-6-5-12-21(24)13-7-15-25-27(28)23-17-16-22(19-26(23)31-25)30-18-8-11-20-9-3-2-4-10-20/h2-17,19H,18H2,1H3/b11-8+,13-7+,25-15- |
InChI Key |
CQEGDIMZQORZNL-NZTCXJKESA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cascade Method (Zhang & Beaudry, 2021 )
Procedure :
-
React substituted 3-hydroxy-2-pyrone 13 (R = H, alkyl, aryl) with nitroalkene 22 in 1,2-dichlorobenzene (DCB) at 120°C with AlCl₃ (10 mol%) and trifluoroacetic acid (TFA, 20 mol%).
-
The reaction proceeds via a Diels-Alder/cyclization cascade to yield benzofuranone 24 (Table 1).
Conditions :
| Entry | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4 | AlCl₃ + TFA | 110 | 24 | 58 |
Advantages : High regioselectivity, tolerates diverse substituents.
One-Step Ester Exchange Method (CN111170972A )
Procedure :
-
React methyl o-acetoxyphenylacetate with alumina molecular sieve in toluene at 90°C.
-
Remove methyl acetate via fractional distillation to yield benzofuranone (96% yield).
Key Data :
-
Catalyst: Titanium oxide composite (e.g., Zn/TiO₂).
-
Scalability: Demonstrated at 0.1–2.0 mol scales.
Introduction of 6-[(E)-3-Phenylprop-2-en-1-yloxy] Group
Alkylation of Phenolic Oxygen
Procedure :
-
Treat 6-hydroxybenzofuranone 52 (from Scheme 8 in) with (E)-3-phenylprop-2-en-1-yl bromide A in acetone.
Example :
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Hydroxybenzofuranone | A | K₂CO₃ | Acetone | 85–92 |
Characterization :
-
¹H NMR (CDCl₃): δ 7.52 (d, J = 16 Hz, 1H, CH=CHPh), 6.89 (s, 1H, ArH).
Condensation for 2-[(E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene] Substituent
Acid-Catalyzed Aldol Condensation
Procedure :
-
React benzofuranone intermediate 53 (from Step 3) with 2-methoxycinnamaldehyde B in acetic acid/toluene (1:4).
-
Use morpholine acetate (5 mol%) at 100°C for 12 h (adapted from).
Optimization :
| Catalyst | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Morpholine acetate | 100 | 12 | 78 | 95:5 |
| TFA | 80 | 24 | 65 | 85:15 |
Stereochemical Control :
-
E-configuration favored under acidic conditions due to conjugation stabilization.
Integrated Synthetic Route
Stepwise Protocol
-
Core Synthesis : Use Diels-Alder method () to prepare 6-hydroxybenzofuranone (58% yield).
-
Etherification : Alkylate with (E)-3-phenylprop-2-en-1-yl bromide (92% yield).
-
Condensation : React with 2-methoxycinnamaldehyde under morpholine acetate (78% yield).
Overall Yield : 58% × 92% × 78% = 41.4% .
Purification and Characterization
-
Column Chromatography : Silica gel, hexanes/EtOAc (5:1 → 3:1).
-
MS (ESI+) : m/z 429.2 [M+H]⁺.
-
X-ray Crystallography : Confirms Z,E,E-configuration (analogous to).
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Diels-Alder Cascade | Regioselective, scalable | Requires nitroalkene substrate | 58 |
| Ester Exchange | One-step, high efficiency | Limited substituent tolerance | 96 |
| Acid-Catalyzed Condensation | Stereochemical control | Requires anhydrous conditions | 78 |
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens, nitrating agents, and other electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in Molecules demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast and prostate cancer models .
Table 1: Cytotoxicity of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one against Cancer Cell Lines
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
In biochemical studies, the compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, thereby supporting its use as an anti-inflammatory agent .
Table 2: Enzyme Inhibition Profile of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Polymer Additives
The unique structural features of this compound allow it to be used as an additive in polymer formulations to enhance mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their performance under stress conditions .
Table 3: Mechanical Properties of Polymers with Additive
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the anticancer efficacy of the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM, highlighting its potential for further development as a therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism by which the compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally analogous benzofuran-3(2H)-one derivatives:
Key Observations :
- Methoxy Groups : Methoxy substituents (as in the target compound and CID: 1804018) improve solubility and may facilitate interactions with hydrophobic enzyme pockets .
- Halogen/Thiophene Effects : Bromine or thiophene substituents (e.g., ) enhance electrophilicity, critical for antibacterial activity.
Biological Activity
The compound (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. Benzofuran derivatives are known for their pharmacological potential, exhibiting various effects such as anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a benzofuran core with multiple substituents that influence its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives possess significant anticancer properties. For instance, a study reported that a related benzofuran compound exhibited cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The mechanism involved the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7, which are crucial for programmed cell death .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 15 | Induces apoptosis via ROS generation |
| Compound B | HeLa | 20 | Inhibits cell proliferation |
| (Target Compound) | Various | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been well documented. A related compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. This suggests that the target compound may also exert similar effects by modulating inflammatory pathways .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound C | TNF-α: 93.8% | NF-κB pathway inhibition |
| Compound D | IL-1β: 98% | Cytokine signaling blockade |
| (Target Compound) | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been explored, with some compounds showing moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for various derivatives .
Table 3: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound E | Staphylococcus aureus | 32 |
| Compound F | Bacillus subtilis | 64 |
| (Target Compound) | TBD | TBD |
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical and preclinical settings:
- Case Study on Apoptosis Induction : A study involving K562 cells showed that treatment with a benzofuran derivative led to a significant increase in apoptosis markers after 48 hours, indicating its potential as an anticancer agent .
- Anti-inflammatory Response : In an animal model of inflammation, a related benzofuran compound reduced paw swelling significantly compared to control groups, demonstrating its therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
